molecular formula C22H22O7 B8175765 3,5-Di-O-benzoyl-1,2-O-isopropylidene-alpha-D-ribofuranose min.

3,5-Di-O-benzoyl-1,2-O-isopropylidene-alpha-D-ribofuranose min.

Cat. No.: B8175765
M. Wt: 398.4 g/mol
InChI Key: ZYVSFZHNWSDHKK-NEYJZJCJSA-N
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Description

3,5-Di-O-benzoyl-1,2-O-isopropylidene-alpha-D-ribofuranose min is a complex organic compound characterized by its unique tetrahydrofuro[2,3-d][1,3]dioxole structure

Properties

IUPAC Name

[(3aR,5R,6R,6aR)-6-benzoyloxy-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-5-yl]methyl benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22O7/c1-22(2)28-18-17(27-20(24)15-11-7-4-8-12-15)16(26-21(18)29-22)13-25-19(23)14-9-5-3-6-10-14/h3-12,16-18,21H,13H2,1-2H3/t16-,17-,18-,21-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYVSFZHNWSDHKK-NEYJZJCJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OC2C(C(OC2O1)COC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(O[C@@H]2[C@@H]([C@H](O[C@@H]2O1)COC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22O7
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.4 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Di-O-benzoyl-1,2-O-isopropylidene-alpha-D-ribofuranose min. typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the tetrahydrofuro[2,3-d][1,3]dioxole ring system, followed by benzoylation reactions to introduce the benzoyloxy groups. The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and scalability. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance production rates and consistency .

Chemical Reactions Analysis

Types of Reactions

3,5-Di-O-benzoyl-1,2-O-isopropylidene-alpha-D-ribofuranose min. undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, often involving specific temperatures, solvents, and catalysts .

Major Products

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

3,5-Di-O-benzoyl-1,2-O-isopropylidene-alpha-D-ribofuranose min. has several scientific research applications:

Mechanism of Action

The mechanism of action of 3,5-Di-O-benzoyl-1,2-O-isopropylidene-alpha-D-ribofuranose min. involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity, and influencing cellular processes. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,5-Di-O-benzoyl-1,2-O-isopropylidene-alpha-D-ribofuranose min. is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties. Its tetrahydrofuro[2,3-d][1,3]dioxole ring system and benzoyloxy groups make it a valuable compound for various applications .

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